wwl229

Übersicht

Beschreibung

WWL229 ist ein selektiver Inhibitor der Carboxylesterase 3 (Ces3), ein Enzym, das am Lipidstoffwechsel beteiligt ist. Diese Verbindung hat sich als vielversprechend erwiesen, um die Lipidspeicherung in kultivierten Adipozyten zu fördern und die basale Lipolyse zu verhindern . Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um Stoffwechselerkrankungen und Enzyminhibition zu untersuchen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-(3-Methoxypropyl)-1-piperidincarbonsäure mit 4-Nitrophenylester umfasst. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um den Veresterungsprozess zu erleichtern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen Standardprotokollen der organischen Synthese, die Veresterungs- und Reinigungsschritte umfassen, um hohe Reinheitsgrade zu erreichen .

Wissenschaftliche Forschungsanwendungen

WWL229 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung der Enzyminhibition und des Lipidstoffwechsels eingesetzt.

Biologie: Hilft beim Verständnis der Rolle von Carboxylesterase 3 bei der Adipozytendifferenzierung und der Lipidspeicherung.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Stoffwechselerkrankungen wie Fettleibigkeit und Diabetes durch Regulierung des Lipidstoffwechsels.

Industrie: Wird bei der Entwicklung von Enzyminhibitoren und der Forschung zu Stoffwechselerkrankungen eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv Carboxylesterase 3 (Ces3) hemmt. Es bindet an die aktive Stelle des Enzyms und verhindert die Hydrolyse von Triglyceriden zu freien Fettsäuren. Diese Hemmung fördert die Lipidspeicherung in Adipozyten und verhindert die basale Lipolyse. Zu den molekularen Zielstrukturen gehören Ces3 und sein menschliches Ortholog CES1, die am Lipidstoffwechsel und Entgiftungspfaden beteiligt sind .

Wirkmechanismus

Target of Action

The primary target of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate, also known as WWL229, is the enzyme Carboxylesterase 3 (Ces3) in mice and its human orthologue CES1 . Ces3 is a serine hydrolase involved in lipolysis, a process that breaks down triglycerides into free fatty acids .

Mode of Action

This compound acts as a selective inhibitor of Ces3 . It inhibits the triglyceride hydrolase activity of Ces3, which results in the promotion of lipid storage in cultured adipocytes and prevention of basal lipolysis .

Biochemical Pathways

The inhibition of Ces3 by this compound affects the lipid metabolism pathway. Ces3 mediates the hydrolysis of triglycerides in white adipose tissue, liberating free fatty acids into circulation . By inhibiting Ces3, this compound alters lipid profiles, which are directly linked to impaired mitochondrial function .

Pharmacokinetics

The compound is soluble in various solvents such as dmf, dmso, and ethanol , which may influence its bioavailability and distribution in the body.

Result of Action

The inhibition of Ces3 by this compound leads to altered lipid profiles and promotes lipid storage in cultured adipocytes . This action prevents basal lipolysis, which is the breakdown of fats into fatty acids . In the context of hepatocellular carcinoma, the interference with lipid signaling by targeting the CES1-PPARα/γ-SCD axis sensitizes cancer cells to cisplatin treatment .

Biochemische Analyse

Biochemical Properties

4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate plays a crucial role in biochemical reactions by inhibiting specific enzymes. It is a highly selective inhibitor of mouse Carboxylesterase 3 (Ces3) and human Carboxylesterase 1 (CES1), which are serine hydrolases involved in lipolysis and liver detoxification. The inhibition of these enzymes by 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate leads to a reduction in the breakdown of lipids, promoting lipid storage and differentiation in adipocytes .

Cellular Effects

The effects of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate on various cell types and cellular processes are profound. This compound inhibits basal lipolysis in adipocytes, leading to increased lipid storage and differentiation. Additionally, it has been observed to influence cell signaling pathways related to lipid metabolism. The inhibition of Carboxylesterase 1 by 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate results in decreased fatty acid release, which can impact cellular metabolism and energy balance .

Molecular Mechanism

The molecular mechanism of action of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate involves its binding to the active site of Carboxylesterase 3 and Carboxylesterase 1 enzymes. This binding inhibits the enzymatic activity, preventing the hydrolysis of ester bonds in lipid molecules. The inhibition of these enzymes leads to a decrease in lipolysis and an increase in lipid storage within adipocytes. Additionally, 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate does not significantly inhibit other serine hydrolases, indicating its high selectivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity over extended periods. Long-term studies have shown that prolonged exposure to 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate can lead to adaptive changes in cellular metabolism, including alterations in gene expression related to lipid metabolism .

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits Carboxylesterase 3 and Carboxylesterase 1, leading to increased lipid storage and reduced lipolysis. At higher doses, toxic effects have been observed, including liver damage and metabolic disturbances. These findings highlight the importance of dosage optimization in therapeutic applications of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate .

Metabolic Pathways

4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate is involved in metabolic pathways related to lipid metabolism. It interacts with Carboxylesterase 3 and Carboxylesterase 1, inhibiting their activity and altering the metabolic flux of lipid molecules. This inhibition leads to increased lipid storage and reduced fatty acid release, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate within cells and tissues involve its interaction with specific transporters and binding proteins. The compound is efficiently taken up by adipocytes, where it exerts its inhibitory effects on Carboxylesterase 3 and Carboxylesterase 1. Additionally, 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate has been observed to accumulate in lipid droplets within adipocytes, further promoting lipid storage .

Subcellular Localization

The subcellular localization of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate is primarily within the cytoplasm of adipocytes. The compound is directed to lipid droplets, where it inhibits Carboxylesterase 3 and Carboxylesterase 1, leading to increased lipid storage. This localization is facilitated by specific targeting signals and post-translational modifications that direct 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate to lipid-rich compartments within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

WWL229 can be synthesized through a multi-step process involving the reaction of 2-(3-methoxypropyl)-1-piperidinecarboxylic acid with 4-nitrophenyl ester. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols involving esterification and purification steps to achieve high purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen

WWL229 unterliegt hauptsächlich Veresterungsreaktionen. Es ist bekannt, dass es Carboxylesterase 3 hemmt, indem es an die aktive Stelle des Enzyms bindet und so die Hydrolyse von Triglyceriden verhindert .

Häufige Reagenzien und Bedingungen

Reagenzien: 2-(3-Methoxypropyl)-1-piperidincarbonsäure, 4-Nitrophenylester, Dimethylsulfoxid (DMSO)

Bedingungen: Veresterungsreaktionen erfordern typischerweise kontrollierte Temperaturen und das Vorhandensein von Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten

Hauptprodukte

Das Hauptprodukt der Reaktion ist this compound, eine farblose bis hellgelbe Flüssigkeit mit einem Molekulargewicht von 322,36 g/mol .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

WWL113: Ein weiterer selektiver Inhibitor der Carboxylesterase 3, ähnlich in Struktur und Funktion wie WWL229.

JZL195: Hemmt mehrere Serinhydrolasen, einschließlich Carboxylesterase 3, aber mit geringerer Selektivität im Vergleich zu this compound

Einzigartigkeit

This compound ist aufgrund seiner hohen Selektivität für Carboxylesterase 3 einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung des Lipidstoffwechsels und der Enzyminhibition macht. Seine Fähigkeit, die Lipidspeicherung zu fördern und die basale Lipolyse zu verhindern, unterscheidet es von anderen Inhibitoren .

Biologische Aktivität

WWL229 is a selective inhibitor of carboxylesterase 3 (Ces3), a serine hydrolase implicated in various metabolic processes, including lipid metabolism and inflammation. This article reviews the biological activities of this compound, focusing on its effects on thermogenesis, inflammation, and lipid metabolism, supported by data tables and case studies.

This compound primarily inhibits Ces3, affecting several metabolic pathways:

- Thermogenesis Regulation : By inhibiting Ces3, this compound downregulates the expression of thermogenic genes such as UCP1 in brown adipose tissue (BAT) and subcutaneous white adipose tissue (sWAT). This downregulation suggests that this compound may impair the thermogenic response typically induced by cold exposure or β-adrenergic stimulation .

- Inflammatory Response Modulation : In models of lipopolysaccharide (LPS)-induced lung inflammation, this compound has been shown to augment inflammatory responses specifically in females. This effect is characterized by increased neutrophil infiltration and elevated levels of pro-inflammatory cytokines like IL-1β .

Thermogenic Effects

A study demonstrated that treatment with this compound significantly decreased the transcriptional activity of PPARγ/PPARα reporters. The treatment led to:

- Downregulation of Thermogenic Genes : mRNA levels of Ucp1, Cide C, and Pparγ were significantly reduced in both BAT and sWAT after this compound treatment. This indicates a potential blockade of thermogenic pathways at the gene expression level .

- Histological Changes : Hematoxylin and eosin staining revealed fewer multilocular lipid droplets in sWAT from cold-exposed mice treated with this compound, indicating impaired browning and thermogenic capacity .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Ucp1 mRNA Levels | High | Low |

| Cide C mRNA Levels | Normal | Decreased |

| Multilocular Lipid Droplets (H&E Staining) | Present | Reduced |

Inflammatory Response

In models assessing lung inflammation, this compound treatment resulted in:

- Increased MPO Activity : This was measured at 6 hours post-LPS challenge, indicating heightened neutrophil infiltration in female mice treated with this compound compared to controls .

- Cytokine Levels : Serum levels of MCP-1 were significantly elevated in females receiving both LPS and this compound, while other cytokines showed no significant changes. This suggests a specific enhancement of certain inflammatory pathways by this compound .

| Time Point | Cytokine | Control Group | This compound Treatment |

|---|---|---|---|

| 6 hours post-LPS | IL-1β | Baseline | Increased in females |

| 6 hours post-LPS | MCP-1 | Baseline | Increased in females |

Case Studies

Several case studies have highlighted the implications of using this compound in different experimental settings:

- Thermogenesis Study : In vivo experiments involving cold exposure demonstrated that this compound treatment led to a significant reduction in UCP1 expression and impaired thermogenic adaptation in mice. These findings suggest that Ces3 inhibition could be a target for modulating energy expenditure and obesity-related conditions .

- Inflammation Study : A study focusing on lung inflammation showed that female mice exhibited a unique response to LPS when pre-treated with this compound, emphasizing the compound's potential role in sex-specific inflammatory pathways. The augmented inflammatory response was linked to changes in neutrophil dynamics and cytokine production .

Eigenschaften

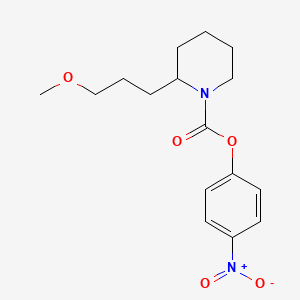

IUPAC Name |

(4-nitrophenyl) 2-(3-methoxypropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-22-12-4-6-13-5-2-3-11-17(13)16(19)23-15-9-7-14(8-10-15)18(20)21/h7-10,13H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBRVSAGMWRVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1CCCCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of WWL229 and how does it impact downstream cellular processes?

A1: this compound is a specific inhibitor of Carboxylesterase 3 (CES3), a serine hydrolase found in liver and adipose tissue. [] this compound binds to and inhibits the enzymatic activity of CES3, preventing it from carrying out its hydrolase function. [] This inhibition has been shown to significantly impact lipid metabolism and thermogenesis, particularly in adipose tissue.

- Attenuated lipolysis: Reduced breakdown of triglycerides into free fatty acids in response to β-adrenergic signaling, which is crucial for energy mobilization during cold exposure. []

- Impaired mitochondrial function: Reduced mitochondrial respiration in adipocytes, suggesting a role for CES3 in regulating energy production. []

- Downregulation of thermogenic genes: Reduced expression of key genes involved in thermogenesis, including Ucp1 and Pgc1α, likely via peroxisome proliferator-activated receptor gamma (PPARγ). []

Q2: How does this compound affect the inflammatory response, specifically in the context of prostaglandin metabolism?

A2: this compound has been shown to exhibit complex and sometimes contrasting effects on inflammation, particularly in the context of prostaglandin glyceryl ester (PG-G) metabolism.

- Augmented lung inflammation: In female mice, this compound treatment prior to lipopolysaccharide (LPS) challenge resulted in increased neutrophil infiltration and elevated Il1b mRNA levels in the lungs, indicating exacerbated inflammation. [] This effect appears to be linked to the inhibition of CES1d, the murine ortholog of human CES1, which is highly expressed in lung tissue and macrophages. []

- Enhanced anti-inflammatory effects of PGD2-G: In human monocytic THP-1 cells, this compound potentiated the anti-inflammatory effects of Prostaglandin D2-glyceryl ester (PGD2-G). [] By inhibiting CES1-mediated hydrolysis of PGD2-G, this compound stabilized this anti-inflammatory mediator, allowing it to exert its effects more potently. []

- Attenuated pro-inflammatory effects of PGE2-G: Conversely, this compound treatment attenuated the pro-inflammatory effects of Prostaglandin E2-glyceryl ester (PGE2-G), likely by preventing its hydrolysis into the pro-inflammatory mediator Prostaglandin E2 (PGE2). []

Q3: How does the genetic knockout of Ces1d compare to pharmacological inhibition by this compound in terms of its impact on inflammation?

A3: Both pharmacological inhibition of CES1d by this compound and genetic knockout of Ces1d in mice have been shown to influence the inflammatory response, particularly in the lungs.

- Similar augmentation of lung inflammation: Similar to this compound treatment, Ces1d knockout mice displayed enhanced lung inflammation in response to LPS challenge, characterized by increased Il6 mRNA and prostaglandin E2 production compared to wild-type mice. []

- Sex-specific effects of this compound: Interestingly, the pro-inflammatory effect of this compound in the lungs was predominantly observed in female mice, possibly due to differences in CES1d inhibition kinetics between sexes. [] This highlights the potential for sex-specific responses to CES1d modulation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.